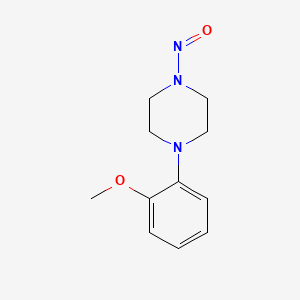![molecular formula C20H19FN2O5 B2758173 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide CAS No. 1396750-88-1](/img/structure/B2758173.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is also known as piperonylic acid or 1,3-benzodioxole-5-carboxylic acid .
- Its molecular formula is C₈H₆O₄ , and its molecular weight is 166.13 g/mol .
- It contains a benzodioxole ring with a carboxylic acid group attached.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions, which can be found in relevant research papers.
Molecular Structure Analysis
- The compound has a benzodioxole core with a carboxylic acid functional group.
- The 3D structure can be viewed using computational tools.
Chemical Reactions Analysis
- The compound may participate in various reactions, including amidation, esterification, and others.
Physical And Chemical Properties Analysis
- The compound is a colorless solid with a melting point of 229-231°C .
- It is combustible and should be handled with care.
Scientific Research Applications
Antiviral and Antimicrobial Applications
A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives showed remarkable anti-avian influenza virus activity, highlighting the potential of benzamide derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020). Similarly, the synthesis and biological activity assessment of novel benzodifuranyl derivatives by Abu-Hashem et al. (2020) for their anti-inflammatory and analgesic properties further demonstrate the diverse biomedical applications of benzamide derivatives in addressing various diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research
Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives, which exhibited cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line. This research signifies the role of benzene-carboxamide derivatives in developing potential cancer therapies (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Antimicrobial and Antipathogenic Activities
The development of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives with broad-spectrum antimicrobial activity against bacterial and fungal strains by Padalkar et al. (2014) underscores the antimicrobial potential of these compounds. Their study provides a basis for the exploration of similar compounds in antimicrobial drug discovery (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Antitubercular Scaffold
Research by Nimbalkar et al. (2018) on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives for anti-tubercular applications demonstrates the therapeutic potential of azetidine and benzamide derivatives against tuberculosis, indicating the significance of these chemical frameworks in addressing infectious diseases (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Safety And Hazards
- Piperonylic acid may pose risks associated with combustibility and irritation .
- Always follow proper safety precautions when handling.
Future Directions
- Investigate its potential applications in drug development or other fields.
- Explore its reactivity and biological activity further.
properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-15-2-4-16(5-3-15)26-8-7-22-19(24)14-10-23(11-14)20(25)13-1-6-17-18(9-13)28-12-27-17/h1-6,9,14H,7-8,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFHRGHEVULWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2758091.png)
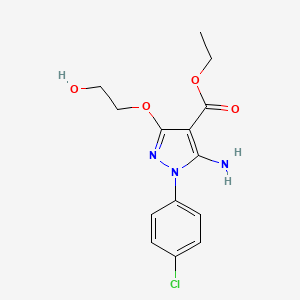
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
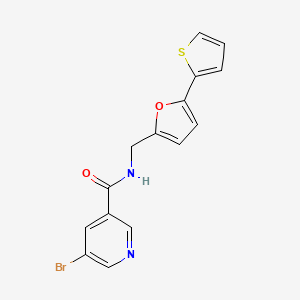
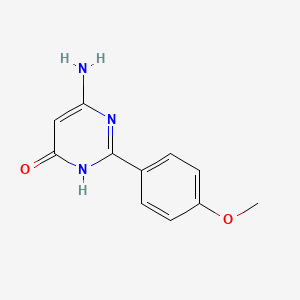
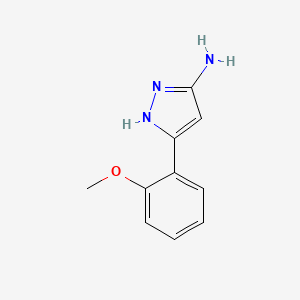
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)
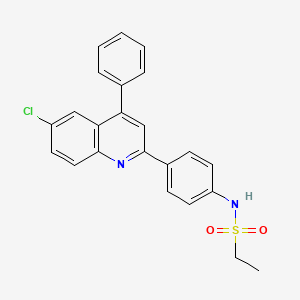
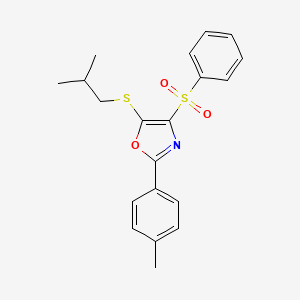
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
